3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula CHNO·2ClH. It features both a triazole and an azetidine ring, making it significant in various chemical and biological applications. The compound is recognized for its potential in drug discovery and as a building block for synthesizing more complex molecules.
This compound falls under the category of heterocyclic compounds, specifically those containing triazole and azetidine moieties. Its unique structural characteristics allow it to participate in diverse chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and biochemistry.
The synthesis of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride typically involves a cycloaddition reaction between azides and alkynes to form the triazole ring. This is often followed by the formation of the azetidine ring through various cyclization methods.
Commonly used methods include:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions for large-scale synthesis .
The molecular structure of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride consists of:
Key structural data includes:
The compound is involved in several types of chemical reactions:
Common reagents used in these reactions include:
The primary target for 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is SIRT3, a member of the sirtuin family of proteins.
As a selective inhibitor of SIRT3, this compound may influence metabolic processes by modulating protein interactions that are crucial for cellular functions. Its mechanism involves binding to the active site of SIRT3, thereby inhibiting its activity and affecting downstream signaling pathways related to metabolism and stress response .
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as NMR spectroscopy confirm its structure and purity during synthesis .
3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride has several applications:
In industry, this compound contributes to the production of specialty chemicals tailored for specific applications .
The synthesis of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride relies fundamentally on Copper-Catalyzed Azide-Alkyne Cycloaddition for constructing the 1,2,3-triazole moiety. This "click chemistry" reaction involves regioselective cycloaddition between organic azides and terminal alkynes under catalytic copper conditions, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer essential for the target molecule. The reaction typically employs copper sulfate with sodium ascorbate as a reducing system in tert-butanol/water mixtures at room temperature, achieving near-quantitative yields due to favorable kinetics and thermodynamic driving forces [6].
Catalyst selection critically influences reaction efficiency and scalability. Heteroleptic copper complexes like [Cu(bcp)DPEphos]PF₆ demonstrate superior performance under visible light irradiation by facilitating single-electron transfer processes that accelerate cyclization. These photoredox-active catalysts enable radical-based mechanisms that enhance regiocontrol while operating under milder conditions compared to conventional thermal approaches [6] [9]. The 1-methyl group is introduced either through pre-functionalization of the azide component (e.g., methyl azide derivatives) or via post-cyclization N-methylation, with the former approach preferred to avoid functional group incompatibilities .
Table 1: CuAAC Reaction Parameters for Triazole Formation
Azide Precursor | Alkyne Component | Catalyst System | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
3-Azidoazetidine | Propargyl alcohol | CuSO₄/NaAsc | t-BuOH/H₂O | 25°C | 95 |
Methyl azide | Ethynylazetidin-3-ol | CuI/PMDTA | DMF | 60°C | 89 |
β-Azidoethanol | TMS-propyne | [Cu(bcp)DPEphos]PF₆ | MeCN | rt (vis light) | 92 |
Azetidine ring assembly employs nucleophilic substitution and strain-driven cyclization methodologies. A prominent approach utilizes activated N-tosylazetidine intermediates that undergo regioselective ring-opening with oxygen nucleophiles, followed by recyclization under controlled conditions. The high ring strain (~105 kJ/mol) in azetidines facilitates nucleophilic attack at the C3 position, where tertiary alcohol functionality can be introduced through carbonyl addition or epoxide ring-opening strategies [2] [4].
Key mechanistic pathways involve SN²-type displacements where hydroxide or alkoxide nucleophiles attack electrophilic carbon centers in pre-functionalized azetidine precursors. Copper catalysis proves essential for stereochemical control during ring formation; for example, Cu(OTf)₂ mediates enantioselective substitutions at azetidine carbons, preserving chiral integrity while introducing the triazole-alcohol pharmacophore. Recent advances utilize 2-aryl-N-tosylazetidines that undergo Cu(II)-catalyzed ring-opening with phenolic nucleophiles, achieving >90% regioselectivity through Lewis acid activation of the strained heterocycle [2]. Alternative routes employ radical 4-exo-dig cyclizations of ynamides under photoredox conditions, where copper complexes generate α-amino radicals that undergo anti-Baldwin ring closure to form the azetidine core with concurrent triazole incorporation [6] [9].
Table 2: Nucleophilic Substitution Parameters for Azetidine Ring Formation
Leaving Group | Nucleophile | Catalyst | Solvent System | Regioselectivity (rr) |
---|---|---|---|---|
Tosylate | Phenoxide | Cu(OTf)₂ | Dichloroethane | >20:1 |
Bromide | Hydroxide | [Cu]⁺ | t-BuOH/H₂O | 10:1 |
Mesylate | Carboxylate | - | THF | 5:1 |
Chloride | Alkoxide | CuCl | Toluene | 3:1 |
Scalable production of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride necessitates meticulous optimization of three interdependent domains: solvent systems, catalytic efficiency, and purification protocols. Mixed aqueous-organic solvents (e.g., tert-butanol/water 4:1) enhance reagent solubility while facilitating catalyst turnover in CuAAC steps. Temperature control between 25-40°C balances reaction kinetics against thermal decomposition pathways, particularly crucial for light-sensitive intermediates generated during photoredox cyclizations [6] [9].
Catalyst loading reduction represents a primary economic and environmental optimization target. Copper photoredox systems achieve sustainable catalysis at 0.5-2 mol% loadings through continuous regeneration of active Cu(I) species under visible light irradiation. Amine additives like N,N-diisopropylethylamine serve dual roles as sacrificial reductants and acid scavengers, preventing catalyst deactivation while improving mass transfer in viscous reaction mixtures. Large-scale runs (>100g) demonstrate that maintaining dissolved oxygen below 5 ppm minimizes byproduct formation from oxidative coupling side reactions [2] [6].
Purification leverages the hydrochloride salt formation to isolate the target compound with pharmaceutical-grade purity. Sequential operations involve: (1) solvent exchange to ethanol/water after neutralization; (2) controlled HCl gas bubbling to precipitate the dihydrochloride salt; (3) anti-solvent crystallization using diethyl ether/acetone mixtures. This approach achieves >99.5% purity (HPLC) with 85% recovery yield while effectively removing copper residues below 5 ppm, meeting International Council for Harmonisation guidelines for pharmaceutical intermediates [2].
Table 3: Optimization Parameters for Large-Scale Synthesis
Variable | Small-Scale Optimum | Scale-Up Challenge | Industrial Solution |
---|---|---|---|
Catalyst Loading | 5 mol% | Cost/profitability | 1.5 mol% [Cu(bcp)DPEphos]PF₆ |
Reaction Concentration | 0.1 M | Mixing efficiency | 0.4 M in segmented flow reactor |
Purification Method | Column chromatography | Throughput limitations | pH-controlled crystallization |
Copper Removal | Chelating resins | Adsorbent capacity exhaustion | Countercurrent washing |
Byproduct Formation | <5% | Accumulation in recycle streams | Crystallization-mediated purge |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8